molecular formula C17H16O4 B14656673 (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 41786-32-7

(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14656673
CAS No.: 41786-32-7
M. Wt: 284.31 g/mol
InChI Key: MAWLQXMNFZTBAY-POHAHGRESA-N
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Description

(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to ensure higher yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms such as alcohols.

    Substitution: Various substituted chalcones or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.

Biology

The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer and infections.

Medicine

In medicine, the compound is explored for its potential as a drug candidate due to its biological activities. It is also used in the development of new pharmaceuticals and therapeutic agents.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. It is also explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
  • (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may exhibit unique biological activities and chemical properties due to the specific arrangement of its functional groups. Its methoxy and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

41786-32-7

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)10-6-13-5-9-15(21-2)11-17(13)19/h3-11,19H,1-2H3/b10-6-

InChI Key

MAWLQXMNFZTBAY-POHAHGRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)O

Origin of Product

United States

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